Methyl 3-fluoro-2-vinylisonicotinat

Description

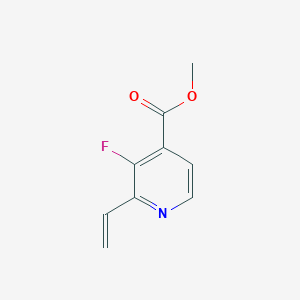

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethenyl-3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-3-7-8(10)6(4-5-11-7)9(12)13-2/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVFQPJOJINSAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)C=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-fluoro-2-vinylisonicotinate CAS number and database information

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Methyl 3-fluoro-2-methylisonicotinate, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a methyl group to the isonicotinate scaffold can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This document consolidates available data on its chemical properties, potential synthesis, and the broader context of fluorinated pyridines in drug development.

It is important to note that a thorough search for "Methyl 3-fluoro-2-vinylisonicotinate" did not yield a registered CAS number or any published data. This suggests that the vinyl analog is likely a novel or uncharacterized compound. This guide therefore focuses on the closely related and documented compound, Methyl 3-fluoro-2-methylisonicotinate (CAS No. 1227594-42-4). The structural similarity between the methyl and vinyl groups makes the data presented herein a valuable reference for researchers exploring this chemical space.

Compound Database Information

A summary of the key identifiers and molecular properties for Methyl 3-fluoro-2-methylisonicotinate is presented below.

| Identifier | Value | Reference |

| CAS Number | 1227594-42-4 | [1] |

| Molecular Formula | C8H8FNO2 | |

| Molecular Weight | 169.15 g/mol | |

| IUPAC Name | Methyl 3-fluoro-2-methylpyridine-4-carboxylate | |

| Canonical SMILES | COC(=O)c1ccnc(c1F)C |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Methyl 3-fluoro-2-methylisonicotinate is not extensively available in the public domain. The following table summarizes available and predicted data for this compound and its precursor, 3-Fluoro-2-methylpyridine.

| Property | Methyl 3-fluoro-2-methylisonicotinate | 3-Fluoro-2-methylpyridine | Reference |

| Appearance | Colorless liquid (Predicted) | Colorless liquid | [2] |

| Purity | ≥98% (Typical from suppliers) | ≥99.0% | [2] |

| Molecular Formula | C8H8FNO2 | C6H6FN | [2] |

| Molecular Weight | 169.15 g/mol | 111.12 g/mol | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Methyl 3-fluoro-2-methylisonicotinate is not described in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles and methods for analogous compounds. The synthesis would likely start from a suitable pyridine precursor.

Proposed Synthesis Pathway:

A potential synthetic route could involve the esterification of 3-fluoro-2-methylisonicotinic acid.

Caption: Proposed synthesis of Methyl 3-fluoro-2-methylisonicotinate.

General Experimental Protocol (Fischer Esterification):

-

Reaction Setup: To a solution of 3-fluoro-2-methylisonicotinic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is slowly added.

-

Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 3-fluoro-2-methylisonicotinate.

Role in Drug Discovery and Development

Fluorinated pyridine derivatives are of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine into a molecule can modulate its biological properties in several ways:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a drug candidate.

-

Lipophilicity and Bioavailability: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The precursor, 3-Fluoro-2-methylpyridine, is highlighted as a versatile building block in medicinal chemistry for the synthesis of various active pharmaceutical ingredients (APIs).[2] Its derivatives are utilized to introduce fluorinated pyridine moieties into drug candidates to optimize their pharmacokinetic properties.[2] While specific biological activities for Methyl 3-fluoro-2-methylisonicotinate have not been reported in the searched literature, its structural features suggest it could be a valuable intermediate for creating novel compounds with potential therapeutic applications. The broader class of fluorinated isatins, which share some structural similarities, have shown a range of biological activities including anticancer and antiphytopathogenic properties.

Potential Signaling Pathway Involvement:

Given that many pyridine-based compounds are kinase inhibitors, it is plausible that derivatives of Methyl 3-fluoro-2-methylisonicotinate could be investigated for their role in cell signaling pathways related to cell proliferation, differentiation, and apoptosis.

References

Technical Guide: Spectroscopic Analysis of Methyl 3-fluoro-2-vinylisonicotinate

Introduction

This technical guide outlines the expected spectroscopic characteristics of Methyl 3-fluoro-2-vinylisonicotinate, a substituted pyridine derivative. The document is intended for researchers, scientists, and professionals in drug development, providing a framework for the analysis and characterization of this and structurally related compounds. The core of this guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are pivotal techniques for structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Methyl 3-fluoro-2-vinylisonicotinate. These values are estimated based on the analysis of similar structures and the known effects of the present functional groups (a pyridine ring, a vinyl group, a fluoro substituent, and a methyl ester).

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ||||

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Predicted Chemical Shift (δ, ppm) | Assignment |

| ~8.30 | d | ~4.8 | H-6 (Pyridine) | ~164.5 | C=O (Ester) |

| ~7.40 | dd | ~8.0, 4.8 | H-5 (Pyridine) | ~158.0 (d) | C-3 (C-F) |

| ~7.00 | dd | ~17.0, 11.0 | Vinyl -CH= | ~148.0 | C-6 |

| ~6.05 | d | ~17.0 | Vinyl =CH₂ (trans) | ~145.0 | C-2 |

| ~5.70 | d | ~11.0 | Vinyl =CH₂ (cis) | ~135.0 | C-4 |

| ~3.95 | s | - | -OCH₃ | ~130.0 | Vinyl -CH= |

| ~125.0 | C-5 | ||||

| ~120.0 | Vinyl =CH₂ | ||||

| ~52.5 | -OCH₃ |

Note: (d) indicates a doublet due to Carbon-Fluorine coupling.

Table 2: Predicted IR Absorption Data

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | C-H Stretch (Aromatic/Vinyl) |

| ~2955 | Medium | C-H Stretch (Aliphatic, -OCH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1640 | Medium | C=C Stretch (Vinyl) |

| ~1580, 1470 | Medium-Strong | C=C, C=N Stretch (Pyridine Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-F Stretch |

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Assignment |

| [M]⁺• | 195.0590 | Molecular Ion |

| [M+H]⁺ | 196.0668 | Protonated Molecular Ion |

| [M+Na]⁺ | 218.0488 | Sodium Adduct |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

A solution of the substituted pyridine is prepared using a deuterated solvent such as deuterium oxide (D₂O) or chloroform-d (CDCl₃)[1][2]. The sample is placed in an NMR tube, and spectra are collected at room temperature. For a comprehensive analysis, both ¹H and ¹³C NMR spectra are acquired. The chemical shifts in the resulting spectra are influenced by the degree of protonation of the pyridine ring[1][3].

IR spectroscopy is a widely used method for the qualitative and quantitative analysis of organic compounds[4]. The IR spectrum of an organic molecule is a unique property that can be used for identification by interpreting characteristic absorbances[4][5][6]. The analysis can be divided into the functional group frequency region (3600–1200 cm⁻¹) and the "fingerprint" region (1200–600 cm⁻¹)[4][7]. Basic instrumentation includes a radiation source, wavelength selector, sample container, detector, and signal processor[4]. FTIR spectrometers are commonly used in various fields, including organic synthesis and the pharmaceutical industry[8].

Mass spectrometry is an analytical technique that ionizes chemical compounds to generate charged molecules or fragments, which are then separated based on their mass-to-charge ratio[9]. This method is essential for analyzing small molecules and is crucial in drug discovery[9][10]. For small molecule analysis, samples are typically dissolved in an organic solvent like methanol, acetonitrile, or water, to a concentration of about 1mg/mL, and then further diluted[11]. It is important that samples are free of inorganic salts, as these are not compatible with electrospray ionization (ESI)[11].

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of a target compound.

Caption: A generalized experimental workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical diagram illustrating the process of elucidating a chemical structure from multiple spectroscopic data sources.

References

- 1. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]

- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. compoundchem.com [compoundchem.com]

- 7. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Methyl 3-fluoro-2-vinylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of the novel compound, Methyl 3-fluoro-2-vinylisonicotinate. While a public crystal structure for this specific molecule is not available at the time of this writing, this document outlines the complete experimental and computational workflow that would be employed for its structural elucidation. The protocols and data presentation formats described herein are based on established practices in X-ray crystallography for small organic molecules and are intended to serve as a detailed reference for researchers in the field.

Introduction

Methyl 3-fluoro-2-vinylisonicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement is crucial for rational drug design, polymorphism screening, and predicting its physicochemical properties. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise solid-state structure of such compounds.[1] This guide will detail the necessary steps, from crystal growth to structure refinement and data visualization.

Experimental Protocols

The successful crystal structure determination of Methyl 3-fluoro-2-vinylisonicotinate would hinge on a series of well-defined experimental procedures.

Crystallization

The primary and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[2][3] An ideal crystal should be a single, unflawed entity with dimensions typically in the range of 0.1 to 0.5 mm.[4] A variety of crystallization techniques would be systematically employed to achieve this.

Common Crystallization Methods:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and subsequent crystal formation. The rate of evaporation can be controlled by covering the container with a pierced film.[4]

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.[5]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[2]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[5][6]

A screening of various solvents and solvent/anti-solvent systems would be necessary to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[7]

The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector, such as a CCD or CMOS sensor.[7][8] The positions and intensities of the diffraction spots are meticulously recorded.

Data Processing and Structure Solution

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[9] The structure is then "solved" using computational methods to determine the initial positions of the atoms. Common methods for small molecules include:

-

Direct Methods: These methods use statistical relationships between the phases of the reflections to directly determine the structure.[7]

-

Patterson Methods: This approach is particularly useful if the molecule contains a heavy atom.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares method.[7][10] This iterative process adjusts the atomic coordinates, thermal parameters (describing the vibration of atoms), and other parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[10] The quality of the final structure is assessed by various metrics, including the R-factor.

Data Presentation

The results of a crystal structure analysis are typically presented in a series of tables that provide quantitative details about the crystal and its geometry. The following tables illustrate the type of data that would be generated for Methyl 3-fluoro-2-vinylisonicotinate.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value (Illustrative) |

| Empirical formula | C9H8FNO2 |

| Formula weight | 181.16 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, α = 90° |

| b = 12.3(2) Å, β = 105.2(1)° | |

| c = 7.9(1) Å, γ = 90° | |

| Volume | 800(2) ų |

| Z | 4 |

| Density (calculated) | 1.505 Mg/m³ |

| Absorption coefficient | 0.120 mm⁻¹ |

| F(000) | 376 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -11 ≤ h ≤ 11, -16 ≤ k ≤ 16, -10 ≤ l ≤ 10 |

| Reflections collected | 8500 |

| Independent reflections | 1800 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1800 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.040, wR2 = 0.110 |

| R indices (all data) | R1 = 0.055, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| F1 - C3 | 1.35(1) |

| N1 - C2 | 1.33(1) |

| N1 - C6 | 1.34(1) |

| C2 - C7 | 1.48(1) |

| C7 - C8 | 1.32(1) |

| C4 - C9 | 1.50(1) |

| O1 - C9 | 1.20(1) |

| O2 - C9 | 1.34(1) |

| O2 - C10 | 1.45(1) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| F1 - C3 - C2 | 118.5(1) |

| F1 - C3 - C4 | 119.0(1) |

| C6 - N1 - C2 | 117.5(1) |

| N1 - C2 - C3 | 122.8(1) |

| N1 - C2 - C7 | 116.2(1) |

| C8 - C7 - C2 | 121.3(1) |

| O1 - C9 - O2 | 124.6(1) |

| O1 - C9 - C4 | 125.0(1) |

| O2 - C9 - C4 | 110.4(1) |

| C9 - O2 - C10 | 116.7(1) |

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the crystal structure analysis of Methyl 3-fluoro-2-vinylisonicotinate.

Caption: Overall workflow for the crystal structure analysis.

Caption: Data processing workflow from raw data to reflection file.

Caption: The iterative cycle of crystallographic structure refinement.

Conclusion

The determination of the crystal structure of Methyl 3-fluoro-2-vinylisonicotinate would provide invaluable insight into its molecular conformation, intermolecular interactions, and packing in the solid state. This information is fundamental for its potential development in pharmaceuticals or material science. The experimental and computational protocols outlined in this guide represent a robust and well-established pathway for achieving this goal. While the specific data presented is illustrative, the described workflow provides a comprehensive technical foundation for researchers undertaking the crystallographic analysis of this and similar novel organic compounds.

References

- 1. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fiveable.me [fiveable.me]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. portlandpress.com [portlandpress.com]

- 10. books.rsc.org [books.rsc.org]

The Elusive Synthesis of Methyl 3-fluoro-2-vinylisonicotinate: A Technical Whitepaper on a Proposed Synthetic Pathway

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 3-fluoro-2-vinylisonicotinate is a novel pyridine derivative with potential applications in medicinal chemistry and materials science. To date, a comprehensive discovery and history of this specific compound are not documented in publicly available scientific literature. This technical guide, therefore, presents a plausible and scientifically grounded synthetic pathway for its preparation. The proposed synthesis leverages commercially available starting materials and established, high-yield chemical transformations. This document provides detailed, albeit hypothetical, experimental protocols, quantitative data tables for reaction parameters, and visual diagrams of the reaction workflow and mechanisms to aid researchers in the potential synthesis of this target molecule.

Introduction and Retrosynthetic Analysis

The pyridine core is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials. The introduction of a fluorine atom and a vinyl group can significantly modulate the physicochemical and biological properties of the parent molecule, including metabolic stability, binding affinity, and reactivity for further functionalization. Methyl 3-fluoro-2-vinylisonicotinate represents a unique combination of these functional groups, making it a compound of considerable interest.

Due to the absence of documented synthetic routes, a logical pathway was devised through retrosynthetic analysis. The target molecule can be conceptually disconnected at the vinyl group's double bond, pointing to a Wittig reaction as a key final step. This approach identifies Methyl 3-fluoro-2-formylisonicotinate as the immediate precursor. This aldehyde can, in turn, be derived from the oxidation of a methyl group, leading back to the commercially available Methyl 3-fluoro-2-methylisonicotinate as a viable starting material.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from Methyl 3-fluoro-2-methylisonicotinate:

-

Oxidation: Selective oxidation of the 2-methyl group to a 2-formyl group using selenium dioxide (SeO₂).

-

Olefination: Conversion of the resulting aldehyde to a terminal alkene (vinyl group) via a Wittig reaction.

The overall proposed workflow is depicted below.

Figure 1: Proposed two-step synthesis of Methyl 3-fluoro-2-vinylisonicotinate.

Experimental Protocols and Data

The following sections provide detailed hypothetical procedures for each step of the proposed synthesis. These protocols are based on established literature for analogous transformations on pyridine derivatives.[1][2][3][4][5]

Step 1: Oxidation of Methyl 3-fluoro-2-methylisonicotinate

The oxidation of methyl groups on pyridine rings, particularly at the 2- or 4-position, is effectively achieved using selenium dioxide (SeO₂).[1][3][6] This reagent shows a preference for oxidizing the 2-methyl group.[3] While over-oxidation to the carboxylic acid can be a competing reaction, careful control of stoichiometry and reaction time can favor the formation of the desired aldehyde.[1]

Experimental Protocol:

-

To a stirred suspension of Methyl 3-fluoro-2-methylisonicotinate (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 100:1 v/v), add powdered selenium dioxide (0.95 eq).

-

Heat the reaction mixture to reflux (approximately 101°C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is anticipated to take 18-24 hours.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the black selenium byproduct.

-

Wash the Celite pad with additional 1,4-dioxane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 3-fluoro-2-formylisonicotinate.

Table 1: Reaction Parameters for Oxidation

| Parameter | Value/Condition | Rationale/Reference |

| Starting Material | Methyl 3-fluoro-2-methylisonicotinate | Commercially available precursor.[7] |

| Reagent | Selenium Dioxide (SeO₂) | Standard reagent for methylpyridine oxidation.[1][2][3] |

| Stoichiometry | ~0.95 eq SeO₂ | A slight sub-stoichiometric amount is used to minimize over-oxidation to the carboxylic acid.[1] |

| Solvent | 1,4-Dioxane / H₂O | Common solvent system for SeO₂ oxidations.[1][8] |

| Temperature | Reflux (~101°C) | Provides sufficient energy for C-H activation. |

| Reaction Time | 18-24 hours (monitor) | Typical duration for these transformations.[1] |

| Workup | Filtration through Celite | To remove insoluble selenium byproducts. |

| Purification | Silica Gel Chromatography | Standard method for purifying polar organic compounds. |

Step 2: Wittig Olefination

The Wittig reaction is a robust and widely used method for converting aldehydes and ketones into alkenes.[4][5][9] The reaction involves a phosphonium ylide, which is typically generated in situ by treating a phosphonium salt with a strong base. For the synthesis of a terminal vinyl group, methyltriphenylphosphonium bromide is the reagent of choice.

Experimental Protocol:

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq), dropwise. The formation of the bright yellow-orange ylide will be observed.

-

Stir the mixture at 0°C for 1 hour.

-

Add a solution of Methyl 3-fluoro-2-formylisonicotinate (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate Methyl 3-fluoro-2-vinylisonicotinate. The primary byproduct, triphenylphosphine oxide, can be challenging to remove but is typically less mobile on silica than the desired product.[10]

Table 2: Reaction Parameters for Wittig Reaction

| Parameter | Value/Condition | Rationale/Reference |

| Starting Material | Methyl 3-fluoro-2-formylisonicotinate | Product from Step 1. |

| Reagent | Methyltriphenylphosphonium bromide | Precursor for the required C1 ylide. |

| Base | n-BuLi or t-BuOK | Strong base required to deprotonate the phosphonium salt.[11] |

| Stoichiometry | ~1.1 eq Phosphonium Salt, ~1.05 eq Base | A slight excess of the ylide is common to ensure full conversion of the aldehyde. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard aprotic solvent for Wittig reactions.[4] |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic ylide formation; reaction proceeds at RT. |

| Reaction Time | 12-16 hours (monitor) | Typical duration for Wittig reactions. |

| Workup | NH₄Cl quench, Extraction | Standard procedure to neutralize the reaction and isolate the product. |

| Purification | Silica Gel Chromatography | To separate the product from triphenylphosphine oxide byproduct.[10] |

Key Reaction Mechanism: The Wittig Reaction

The mechanism of the Wittig reaction is a cornerstone of organic chemistry. It proceeds via a concerted [2+2] cycloaddition between the phosphonium ylide and the carbonyl group to form an oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide, which drives the reaction to completion.[4][9]

Figure 2: Simplified mechanism of the Wittig olefination step.

Conclusion

While the discovery and history of Methyl 3-fluoro-2-vinylisonicotinate remain unwritten, this guide provides a robust and feasible synthetic strategy for its creation. The proposed two-step sequence, involving a selective selenium dioxide oxidation followed by a classic Wittig reaction, utilizes well-understood chemistry and a commercially available starting material. The detailed protocols and tabulated data offer a clear roadmap for researchers aiming to synthesize this and other related novel pyridine derivatives. The successful synthesis of this molecule could provide a valuable new building block for the development of next-generation pharmaceuticals and advanced materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]

- 7. 1227594-42-4|Methyl 3-fluoro-2-methylisonicotinate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. nbinno.com [nbinno.com]

A Technical Guide to Unlocking the Research Potential of Methyl 3-fluoro-2-vinylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-2-vinylisonicotinate is a novel pyridine derivative with significant untapped potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of promising research avenues for this compound, drawing insights from the well-established bioactivities of related fluorinated and vinyl-substituted pyridines. We present hypothesized synthesis protocols, potential biological targets, and detailed experimental workflows to facilitate the exploration of this molecule's therapeutic and material applications. The strategic incorporation of a fluorine atom and a vinyl group onto the isonicotinate scaffold suggests opportunities for developing novel kinase inhibitors, anti-inflammatory agents, and functional polymers. This document serves as a foundational resource for researchers seeking to pioneer the investigation of Methyl 3-fluoro-2-vinylisonicotinate.

Introduction: The Promise of a Multifunctional Scaffold

The pyridine nucleus is a cornerstone of numerous pharmaceuticals, owing to its ability to engage in hydrogen bonding and other critical interactions with biological targets.[1][2][3] The strategic functionalization of this scaffold offers a powerful approach to fine-tuning a molecule's physicochemical and pharmacological properties. Methyl 3-fluoro-2-vinylisonicotinate integrates three key functional groups that suggest a rich and varied research landscape:

-

The Isonicotinate Core: Derivatives of isonicotinic acid are prevalent in medicine, with well-known examples including the anti-tuberculosis drug isoniazid and the anti-inflammatory agent dexamethasone isonicotinate.[1][4] This core structure provides a robust platform for biological activity.

-

Fluorine Substitution: The introduction of a fluorine atom can profoundly enhance a drug candidate's profile by increasing metabolic stability, modulating lipophilicity, and improving binding affinity to target proteins.[3][5][6][7] Fluorinated pharmaceuticals are widespread, treating conditions from high cholesterol to cancer.[5]

-

The Vinyl Group: This reactive moiety opens avenues for a variety of chemical transformations, including polymerization and click chemistry. In a biological context, the vinyl group can act as a Michael acceptor or participate in covalent interactions with target proteins, a strategy employed in the design of certain enzyme inhibitors.

This guide will explore the synergistic potential of these functionalities, proposing concrete research directions for Methyl 3-fluoro-2-vinylisonicotinate.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Reference Compound(s) |

| Molecular Formula | C9H8FNO2 | - |

| Molecular Weight | 181.16 g/mol | - |

| Boiling Point | ~200-250 °C | Based on substituted pyridines |

| LogP | ~1.5 - 2.5 | Based on fluorinated pyridines |

| pKa (Pyridine Nitrogen) | ~2-3 | Electron-withdrawing groups lower the pKa |

Potential Research Areas and Applications

The unique structural features of Methyl 3-fluoro-2-vinylisonicotinate suggest several promising areas for investigation:

Medicinal Chemistry and Drug Discovery

-

Kinase Inhibitors: Many kinase inhibitors feature a pyridine core that interacts with the hinge region of the ATP-binding pocket. The vinyl group could be explored as a covalent warhead to target a nearby cysteine residue, a strategy that has proven effective in developing potent and selective inhibitors. The fluorine atom can enhance binding affinity and selectivity.

-

Anti-Inflammatory Agents: Isonicotinic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by modulating inflammatory signaling pathways.[1] Research could focus on evaluating the compound's ability to inhibit pro-inflammatory cytokine production in relevant cell-based assays.

-

Antimicrobial Agents: The pyridine scaffold is present in many antimicrobial agents.[8] The enhanced lipophilicity provided by the fluorine atom may improve cell wall penetration in bacteria. The potential for this compound to inhibit microbial growth warrants investigation against a panel of pathogenic bacteria and fungi.[9][10]

Materials Science

-

Functional Polymers: The vinyl group allows for the polymerization of Methyl 3-fluoro-2-vinylisonicotinate, either as a homopolymer or copolymerized with other monomers. The resulting polymers could exhibit interesting properties, such as altered refractive indices, enhanced thermal stability, or unique surface characteristics due to the presence of the fluorinated pyridine moiety.

-

Cross-linking Reagents: The reactivity of the vinyl group could be harnessed in the development of novel cross-linking agents for use in hydrogels or other polymeric materials.

Chemical Biology

-

Chemical Probes: If a biological target is identified, the vinyl group could be used to develop activity-based probes. By attaching a reporter tag (e.g., a fluorophore or biotin) to the molecule, researchers can visualize and identify the target protein in complex biological systems.

Proposed Synthetic Routes

The synthesis of Methyl 3-fluoro-2-vinylisonicotinate is not yet described in the literature. Below are two plausible synthetic pathways.

Pathway 1: Stille Cross-Coupling

This approach involves the coupling of a halogenated pyridine precursor with a vinyl stannane reagent.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Reactivity Profile of the Vinyl Group in Methyl 3-fluoro-2-vinylisonicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity profile of the vinyl group in Methyl 3-fluoro-2-vinylisonicotinate. Based on established principles of organic chemistry and drawing parallels from existing literature on analogous substituted vinylpyridines, this document outlines the anticipated behavior of the target molecule in key organic transformations. The presence of a fluorine atom at the 3-position and a methyl ester at the 4-position of the pyridine ring significantly influences the electronic properties of the vinyl group, rendering it a versatile synthon for the synthesis of complex heterocyclic molecules. This guide explores its expected reactivity in palladium-catalyzed cross-coupling reactions (Heck and Suzuki), cycloaddition reactions (Diels-Alder), and nucleophilic additions (Michael Addition), providing detailed experimental protocols and expected outcomes to facilitate its application in research and drug development.

Introduction

Methyl 3-fluoro-2-vinylisonicotinate is a functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. The strategic placement of a vinyl group, a fluorine atom, and a methyl ester on the isonicotinate scaffold offers multiple avenues for chemical modification. The fluorine atom, in particular, is known to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated pyridines valuable motifs in drug design.[1][2] This guide focuses on the reactivity of the vinyl group, which is activated by the electron-withdrawing nature of the fluoro-substituted pyridyl ring, making it susceptible to a range of chemical transformations.

Predicted Reactivity Profile

The reactivity of the vinyl group in Methyl 3-fluoro-2-vinylisonicotinate is dictated by the electronic effects of the substituents on the pyridine ring. The fluorine atom at the 3-position and the methyl ester at the 4-position are both electron-withdrawing groups. This electronic pull is transmitted through the pyridine π-system to the vinyl group, making the terminal carbon of the vinyl group (β-carbon) electron-deficient and thus susceptible to nucleophilic attack. Conversely, the vinyl group can also participate in pericyclic and metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Heck-Mizoroki Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[3] In the context of Methyl 3-fluoro-2-vinylisonicotinate, the vinyl group would act as the alkene component, reacting with various aryl or vinyl halides (or triflates). The electron-deficient nature of the vinyl group in the target molecule is expected to facilitate this reaction.[4]

Anticipated Reaction Scheme:

Caption: Proposed Heck-Mizoroki reaction of Methyl 3-fluoro-2-vinylisonicotinate.

Table 1: Predicted Conditions and Yields for the Heck Reaction

| Entry | Aryl Halide (R-X) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 100 | 85-95 |

| 2 | 4-Bromoacetophenone | PdCl₂(PPh₃)₂ | K₂CO₃ | DMAc | 120 | 80-90 |

| 3 | 2-Bromothiophene | Pd₂(dba)₃, XPhos | Cs₂CO₃ | Toluene | 110 | 75-85 |

Experimental Protocol: General Procedure for the Heck Reaction

A mixture of Methyl 3-fluoro-2-vinylisonicotinate (1.0 equiv.), the aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., PPh₃, 4-10 mol%), and base (e.g., Et₃N, 2.0 equiv.) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate.[5] While the vinyl group itself is not the typical electrophile, it can be converted to a vinyl halide or triflate, which can then participate in Suzuki coupling. Alternatively, the vinyl group can be hydroborated to form an organoborane, which can then be coupled with an aryl or vinyl halide. A more direct approach involves the use of potassium vinyltrifluoroborate in a Suzuki coupling with bromopolypyridines to synthesize vinyl-substituted polypyridyl ligands.[6]

Anticipated Reaction Workflow for Suzuki Coupling:

References

- 1. nbinno.com [nbinno.com]

- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Effects of the Fluorine Substituent in Methyl 3-fluoro-2-vinylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, pKa, and binding affinity. This guide provides a detailed analysis of the anticipated electronic effects of a fluorine substituent at the 3-position of Methyl 2-vinylisonicotinate, yielding Methyl 3-fluoro-2-vinylisonicotinate. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document synthesizes information from established principles of physical organic chemistry, computational studies on analogous 3-fluoropyridine systems, and general experimental methodologies.

Electronic Effects of the Fluorine Substituent

The fluorine atom at the 3-position of the pyridine ring exerts its influence through a combination of inductive and resonance effects.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is most pronounced at the adjacent carbon atoms and decreases with distance. In the context of the pyridine ring, this inductive withdrawal is expected to decrease the electron density of the entire ring system, making it more electron-deficient.

-

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the pyridine ring. This donation of electron density is a resonance effect. However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, the resonance effect of fluorine is generally considered to be weaker than its strong inductive effect, especially when it is not in a para position to a π-accepting group.

The interplay of these two opposing effects determines the overall electronic character of the fluorine substituent. For a fluorine at the 3-position of a pyridine ring, the strong -I effect is expected to dominate, leading to an overall deactivation of the ring towards electrophilic substitution and a decrease in the basicity of the pyridine nitrogen.

Impact on the Pyridine Ring

The net electron-withdrawing nature of the fluorine substituent at the 3-position is anticipated to have the following consequences:

-

Decreased Basicity: The inductive withdrawal of electron density by fluorine will reduce the availability of the lone pair on the pyridine nitrogen, thereby lowering the pKa of the conjugate acid. For comparison, the pKa of pyridine is approximately 5.2, while that of 3-fluoropyridine is about 2.97.[1][2]

-

Modulation of Reactivity: The electron-deficient nature of the fluorinated pyridine ring will make it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, should a suitable leaving group be present.

-

Influence on the Vinyl and Ester Groups: The electronic perturbation caused by the fluorine atom will be transmitted to the vinyl and methyl isonicotinate substituents, potentially affecting their reactivity, for instance, in polymerization or hydrolysis reactions.

Quantitative Data and Physicochemical Parameters

While specific experimental data for Methyl 3-fluoro-2-vinylisonicotinate is not available, we can predict certain parameters based on data for related compounds and established substituent effects.

Table 1: Predicted Physicochemical Parameters

| Parameter | Predicted Value/Effect | Rationale and References |

| pKa | Lower than unsubstituted analog | The strong electron-withdrawing inductive effect of fluorine reduces the basicity of the pyridine nitrogen. The pKa of 3-fluoropyridine is significantly lower than that of pyridine.[1][2] |

| Hammett Constants (σ) | ||

| σm (for F) | +0.34 | This value for fluorine in the meta position reflects its strong electron-withdrawing inductive effect.[3] |

| σp (for F) | +0.05 | The para value shows a much weaker electron-withdrawing effect due to the counteracting +R effect. While not directly applicable to the 3-position, it highlights the dual nature of fluorine's electronic influence.[3] |

| 19F NMR Chemical Shift | -120 to -140 ppm (vs. CCl3F) | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment. This is a typical range for 3-fluoropyridine derivatives.[4] |

| 1H and 13C NMR Chemical Shifts | Downfield shifts for ring protons and carbons | The electron-withdrawing nature of fluorine will deshield the adjacent nuclei, causing their resonance signals to appear at a lower field (higher ppm). |

Experimental Protocols

The following sections describe generalized experimental protocols that would be employed to characterize the electronic properties of Methyl 3-fluoro-2-vinylisonicotinate.

Synthesis of Methyl 3-fluoro-2-vinylisonicotinate

A plausible synthetic route could involve a Stille or Suzuki cross-coupling reaction.

Protocol: Suzuki Cross-Coupling

-

Starting Material: A suitable precursor would be Methyl 3-fluoro-2-haloisonicotinate (e.g., chloro, bromo, or iodo).

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the halo-precursor and a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Addition of Reagents: Add a base (e.g., Na2CO3 or K3PO4) and vinylboronic acid pinacol ester.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Determination of pKa

The pKa can be determined spectrophotometrically or by potentiometric titration.

Protocol: Spectrophotometric pKa Determination

-

Preparation of Solutions: Prepare a stock solution of Methyl 3-fluoro-2-vinylisonicotinate of known concentration in a suitable solvent (e.g., methanol or water). Prepare a series of buffer solutions with a range of known pH values.

-

UV-Vis Spectroscopy: For each buffer solution, add a small aliquot of the stock solution and record the UV-Vis spectrum.

-

Data Analysis: The absorbance at a specific wavelength will change as a function of pH due to the different extinction coefficients of the protonated and deprotonated forms of the molecule. Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

NMR Spectroscopy

Protocol: 1H, 13C, and 19F NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire the 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer. For 19F NMR, a suitable standard (e.g., CCl3F) should be used for referencing.[5]

-

Data Analysis: Analyze the chemical shifts, coupling constants (especially 1H-19F and 13C-19F couplings), and integration to confirm the structure and gain insights into the electronic environment of the nuclei.

Visualizations

Electronic Effects of Fluorine

Caption: Dominant inductive vs. minor resonance effects of fluorine.

Hypothetical Suzuki Coupling Workflow

Caption: Workflow for a hypothetical Suzuki cross-coupling synthesis.

Spectrophotometric pKa Determination Workflow

Caption: Workflow for spectrophotometric pKa determination.

Conclusion

The introduction of a fluorine atom at the 3-position of Methyl 2-vinylisonicotinate is predicted to have a significant impact on its electronic properties, primarily through a strong electron-withdrawing inductive effect. This is expected to lower the basicity of the pyridine nitrogen and modulate the reactivity of the entire molecule. While this guide provides a robust theoretical framework based on established chemical principles and data from analogous systems, experimental validation is crucial for a definitive understanding. The outlined experimental protocols offer a clear path for the synthesis and detailed characterization of this compound, which holds potential for applications in drug discovery and materials science. Such studies would provide valuable data to further refine our understanding of fluorine's multifaceted role in tuning molecular properties.

References

Solubility of Methyl 3-fluoro-2-vinylisonicotinate in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed solubility data for Methyl 3-fluoro-2-vinylisonicotinate is limited. This guide provides a comprehensive framework for determining its solubility based on its chemical structure and established analytical methods. It includes a predictive assessment, a detailed experimental protocol for solubility determination, and a template for data presentation.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, understanding the solubility of a novel compound like Methyl 3-fluoro-2-vinylisonicotinate is paramount. It influences bioavailability, formulation strategies, and the selection of appropriate solvents for synthesis, purification, and analysis. This document outlines the expected solubility characteristics of Methyl 3-fluoro-2-vinylisonicotinate and provides a robust methodology for its empirical determination.

Predictive Solubility Analysis based on Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are likely to be soluble in one another. The structure of Methyl 3-fluoro-2-vinylisonicotinate (a substituted pyridine derivative) suggests a moderate polarity.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.[1] Pyridine itself is miscible with water and a wide range of organic solvents.[2][3]

-

Ester Group (isonicotinate): The methyl ester group adds polarity and potential for dipole-dipole interactions.

-

Fluoro and Vinyl Groups: The fluorine atom is highly electronegative, increasing the polarity of the C-F bond. The vinyl group is nonpolar.

Based on these features, Methyl 3-fluoro-2-vinylisonicotinate is expected to exhibit the following solubility trends:

-

High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane and Chloroform.

-

Moderate to Good Solubility: In alcohols like Methanol, Ethanol, and Isopropanol, where hydrogen bonding can occur.[1] Also expected to be soluble in ketones like Acetone and esters like Ethyl Acetate.

-

Low Solubility: In nonpolar solvents such as Hexane, Cyclohexane, and Toluene.

-

Limited Solubility in Water: While the nitrogen and ester groups offer some polarity, the overall organic structure will likely limit its aqueous solubility.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation solubility of Methyl 3-fluoro-2-vinylisonicotinate in various organic solvents at a constant temperature (e.g., 25 °C).

Materials:

-

Methyl 3-fluoro-2-vinylisonicotinate (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical instrument like UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid Methyl 3-fluoro-2-vinylisonicotinate to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated HPLC method to determine the concentration of Methyl 3-fluoro-2-vinylisonicotinate.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Hypothetical Solubility of Methyl 3-fluoro-2-vinylisonicotinate at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 1.10 |

| Dichloromethane (DCM) | Chlorinated | 150.5 | 0.83 |

| Methanol | Polar Protic | 85.2 | 0.47 |

| Acetone | Ketone | 78.9 | 0.43 |

| Ethyl Acetate | Ester | 65.1 | 0.36 |

| Isopropanol | Polar Protic | 44.3 | 0.24 |

| Acetonitrile | Polar Aprotic | 35.8 | 0.20 |

| Toluene | Aromatic | 10.4 | 0.06 |

| Hexane | Nonpolar | < 1.0 | < 0.005 |

| Water | Polar Protic | 2.5 | 0.014 |

Note: The data in this table is hypothetical and serves as an example of how results should be presented. Molar mass of Methyl 3-fluoro-2-vinylisonicotinate is approximately 181.17 g/mol .

Visualization of Experimental Workflow

A diagram of the experimental workflow provides a clear, at-a-glance understanding of the process.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of Methyl 3-fluoro-2-vinylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[1][2] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2] Methyl 3-fluoro-2-vinylisonicotinate is a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a vinyl group provides a handle for further molecular elaboration using cross-coupling methodologies like the Heck reaction. This document provides detailed application notes and a generalized protocol for the Heck reaction involving Methyl 3-fluoro-2-vinylisonicotinate as a key building block.

The palladium-catalyzed cross-coupling of vinylpyridines has been a subject of considerable research, with various protocols developed to achieve efficient and selective transformations.[3][4] These reactions typically employ a palladium catalyst, often in combination with a phosphine ligand, and a base to facilitate the catalytic cycle.[1][5] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and selectivity, particularly for electron-deficient substrates like functionalized pyridines.

Key Reaction Parameters and Optimization

Successful execution of the Heck reaction with Methyl 3-fluoro-2-vinylisonicotinate requires careful consideration of several experimental parameters. The following table summarizes typical conditions and reported yields for Heck-type reactions involving similar vinylpyridine substrates, providing a valuable starting point for optimization.

| Parameter | Typical Conditions | Reported Yields for Vinylpyridines | Reference |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(dba)₂ | Moderate to Good | [3][6] |

| Ligand | PPh₃, P(o-tol)₃, Buchwald-type ligands | Moderate to Good | [4] |

| Base | Et₃N, K₂CO₃, NaOAc | Moderate to Good | [3][6] |

| Solvent | DMF, DMAc, Acetonitrile, Toluene | Moderate to Good | [3][6][7] |

| Temperature | 80-120 °C | - | [3] |

| Aryl Halide/Triflate | Iodides > Bromides > Chlorides/Triflates | - | [8] |

Experimental Workflow

The general workflow for a Heck reaction involving Methyl 3-fluoro-2-vinylisonicotinate is depicted in the following diagram. This process involves the careful mixing of reactants and catalyst under an inert atmosphere, followed by heating to the desired reaction temperature and subsequent workup and purification.

Caption: General workflow for the Heck reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck reaction of Methyl 3-fluoro-2-vinylisonicotinate with an aryl iodide as the coupling partner.

Materials:

-

Methyl 3-fluoro-2-vinylisonicotinate

-

Aryl iodide (e.g., Iodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Methyl 3-fluoro-2-vinylisonicotinate (1.0 mmol, 1.0 equiv).

-

Add the aryl iodide (1.2 mmol, 1.2 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Under a stream of inert gas (nitrogen or argon), add anhydrous DMF (5 mL) followed by triethylamine (1.5 mmol, 1.5 equiv).

-

-

Reaction Execution:

-

Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Workup and Purification:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Catalytic Cycle of the Heck Reaction

The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0)/palladium(II) cycle.

Caption: The catalytic cycle of the Heck reaction.

This cycle begins with the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) complex.[1][5] Subsequent coordination of the alkene (Methyl 3-fluoro-2-vinylisonicotinate) followed by migratory insertion forms a new carbon-carbon bond. Finally, β-hydride elimination releases the desired product and a palladium(II)-hydride species. Reductive elimination of HX, facilitated by a base, regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][5]

Safety Precautions

-

Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

-

Anhydrous solvents are flammable and should be handled with care.

-

Reactions at elevated temperatures should be conducted behind a safety shield.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the derivatization of Methyl 3-fluoro-2-vinylisonicotinate, enabling the synthesis of novel compounds for various applications in drug discovery and materials science.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck cross coupling reaction | PPTX [slideshare.net]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Heck Reaction—State of the Art [mdpi.com]

Application Notes and Protocols for the Use of Methyl 3-fluoro-2-vinylisonicotinate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-vinylisonicotinate is a fluorinated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The presence of a vinyl group and the electron-deficient, fluorinated pyridine ring makes it an attractive substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the facile introduction of diverse molecular fragments, paving the way for the synthesis of complex molecules with potentially enhanced biological activity and optimized pharmacokinetic profiles. The fluorine substituent can improve metabolic stability, binding affinity, and lipophilicity of drug candidates.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a vinyl halide (or triflate) and an organoboron compound. For methyl 3-fluoro-2-vinylisonicotinate, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the vinyl group.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Adapted Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for the Suzuki-Miyaura coupling of vinyl halides and related heterocyclic compounds.[1]

Materials:

-

Methyl 3-fluoro-2-vinylisonicotinate

-

Aryl- or vinylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K3PO4) (2.0 equivalents)

-

Toluene and water (10:1 mixture)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add methyl 3-fluoro-2-vinylisonicotinate (1.0 mmol), the boronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture (5 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Analogous Suzuki-Miyaura Couplings

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 95 | [2] |

| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1) | XPhos (2) | K3PO4 | Dioxane | 100 | 92 | [2] |

| 3 | 3-Thienylboronic acid | Pd(PPh3)4 (3) | - | Na2CO3 | Toluene/EtOH/H2O | 80 | 88 | [1] |

II. Heck Reaction

The Heck reaction couples the vinyl group of methyl 3-fluoro-2-vinylisonicotinate with an aryl or vinyl halide (or triflate), providing access to substituted stilbene and diene analogs of the parent molecule.

Adapted Protocol for Heck Reaction

This protocol is based on established procedures for the Heck vinylation of aryl halides.[3][4]

Materials:

-

Methyl 3-fluoro-2-vinylisonicotinate

-

Aryl halide (e.g., iodobenzene, 1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (1-5 mol%)

-

Triphenylphosphine (PPh3) (2-10 mol%)

-

Triethylamine (Et3N) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube, combine methyl 3-fluoro-2-vinylisonicotinate (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)2 (0.02 mmol), and PPh3 (0.04 mmol).

-

Add the anhydrous solvent (DMF or MeCN, 5 mL) and triethylamine (2.0 mmol).

-

Degas the mixture by bubbling with an inert gas for 15 minutes.

-

Seal the tube and heat the reaction to 100-120 °C for 16-24 hours.

-

Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Quantitative Data for Analogous Heck Reactions

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Iodobenzene | Pd(OAc)2 (2) | PPh3 (4) | Et3N | DMF | 100 | 85 | [3] |

| 2 | 4-Bromoacetophenone | PdCl2(PPh3)2 (3) | - | NaOAc | DMA | 120 | 90 | [3] |

| 3 | 1-Iodonaphthalene | Pd(OAc)2 (1) | P(o-tol)3 (2) | Et3N | MeCN | 80 | 93 | [3] |

III. Stille Coupling

The Stille coupling involves the reaction of methyl 3-fluoro-2-vinylisonicotinate with an organostannane reagent. This reaction is particularly useful due to the stability and functional group tolerance of the organotin reagents.

Adapted Protocol for Stille Coupling

This protocol is adapted from general procedures for the Stille coupling of vinyl halides.

Materials:

-

Methyl 3-fluoro-2-vinylisonicotinate

-

Organostannane (e.g., tributyl(phenyl)tin, 1.1 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

-

Triphenylarsine (AsPh3) (8 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried flask under an inert atmosphere, add Pd2(dba)3 (0.02 mmol) and AsPh3 (0.08 mmol) in anhydrous DMF (3 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of methyl 3-fluoro-2-vinylisonicotinate (1.0 mmol) in DMF (2 mL), followed by the organostannane (1.1 mmol).

-

Heat the reaction mixture to 80-100 °C for 12-18 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).

-

Wash with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Analogous Stille Couplings

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Tributyl(phenyl)tin | Pd(PPh3)4 (5) | - | Toluene | 110 | 91 | General Knowledge |

| 2 | Tributyl(vinyl)tin | Pd2(dba)3 (2) | P(furyl)3 (8) | THF | 60 | 88 | General Knowledge |

| 3 | 2-(Tributylstannyl)thiophene | PdCl2(PPh3)2 (3) | - | DMF | 90 | 85 | General Knowledge |

IV. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the vinyl group of methyl 3-fluoro-2-vinylisonicotinate and a terminal alkyne, producing valuable enyne-containing building blocks.

Reaction Scheme for Sonogashira Coupling

Caption: General workflow for Sonogashira coupling.

Adapted Protocol for Sonogashira Coupling

This protocol is based on a procedure for the Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines, which are structurally similar to the target substrate.[5]

Materials:

-

Methyl 3-fluoro-2-vinylisonicotinate

-

Terminal alkyne (e.g., phenylacetylene, 1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a degassed solution of methyl 3-fluoro-2-vinylisonicotinate (1.0 mmol) in a mixture of THF (4 mL) and Et3N (2 mL), add Pd(PPh3)4 (0.05 mmol) and CuI (0.1 mmol).

-

Degas the reaction mixture again for 5 minutes at room temperature.

-

Add the terminal alkyne (1.1 mmol) dropwise, and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS. Once complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium chloride (15 mL), water (15 mL), and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of a Structurally Similar Fluoropyridine [5]

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh3)4 (15) | CuI (30) | Et3N | THF | RT | 93 |

| 2 | 1-Octyne | Pd(PPh3)4 (15) | CuI (30) | Et3N | THF | RT | 85 |

| 3 | 3-Butyn-1-ol | Pd(PPh3)4 (15) | CuI (30) | Et3N | THF | RT | 90 |

V. Palladium Catalytic Cycles

The mechanisms of these cross-coupling reactions proceed through a series of well-established steps involving a palladium catalyst. The general catalytic cycles are illustrated below.

Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura catalytic cycle.

Heck Catalytic Cycle

Caption: Heck catalytic cycle.

Stille Catalytic Cycle

Caption: Stille catalytic cycle.

Sonogashira Catalytic Cycle (Copper-Cocatalyzed)

Caption: Sonogashira catalytic cycle.

Conclusion

Methyl 3-fluoro-2-vinylisonicotinate is a promising substrate for palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of novel chemical entities. The adapted protocols provided herein for Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings serve as a robust starting point for researchers in drug discovery and materials science. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields and purity for specific substrates. The successful application of these methods will undoubtedly accelerate the synthesis of innovative molecules with tailored properties.

References

Application of Methyl 3-fluoro-2-vinylisonicotinate in Pharmaceutical Synthesis: A Review of Potential Methodologies

For Immediate Release